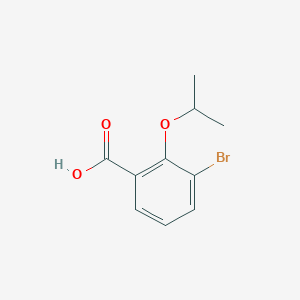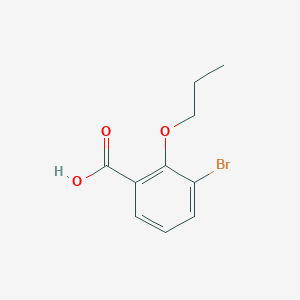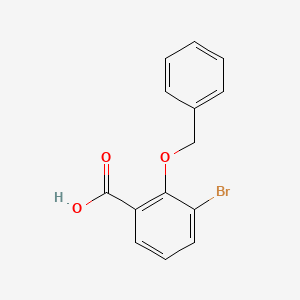
2-(Benzyloxy)-3-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used in laboratory chemicals . The compound is also known as 2-Benzyloxybenzoic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of strong base for the deprotonation of the alcohol and subsequent reaction with benzyl bromide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a benzyloxy group and a bromo group attached to it . The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .Chemical Reactions Analysis
The chemical reactions involving this compound include the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
2-(Benzyloxy)-3-bromobenzoic acid is used in a variety of scientific research applications, including organic synthesis and pharmaceutical research. It is also used in the synthesis of various compounds, such as drugs and dyes. This compound has been used in the synthesis of a number of pharmaceuticals, such as antifungal agents and antitubercular drugs. In addition, this compound is used in the synthesis of dyes and other compounds used in the textile and food industries.
Mécanisme D'action
Target of Action
It is known that benzylic compounds often participate in reactions such as suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that 2-(Benzyloxy)-3-bromobenzoic acid may interact with transition metals and other organic compounds in its reactions.
Mode of Action
The mode of action of this compound involves its interaction with its targets through processes like oxidative addition and transmetalation . In the Suzuki–Miyaura coupling, for example, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, particularly those involving carbon–carbon bond formation .
Pharmacokinetics
Their metabolism may involve processes like oxidation and reduction , and they may be excreted in modified forms.
Result of Action
The compound’s participation in reactions like the suzuki–miyaura coupling suggests that it may contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by factors like temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be influenced by factors like light, heat, and the presence of oxygen .
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzyloxy)-3-bromobenzoic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, there are some limitations to its use in lab experiments. This compound is potentially toxic and should be handled with caution. In addition, it is not very soluble in water, which limits its use in aqueous solutions.
Orientations Futures
2-(Benzyloxy)-3-bromobenzoic acid has a number of potential applications in the future. It could be used in the synthesis of more complex compounds, such as pharmaceuticals. In addition, its biochemical and physiological effects could be further studied to develop new drugs and treatments. This compound could also be used in the synthesis of dyes and other compounds used in the textile and food industries. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
2-(Benzyloxy)-3-bromobenzoic acid is typically synthesized via a two-step process. First, benzyl bromide is reacted with sodium hydroxide to form benzyl alcohol, which is then reacted with bromobenzoic acid to form this compound. This method is relatively simple and cost-effective, and it yields a high-quality product.
Safety and Hazards
2-(Benzyloxy)-3-bromobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-bromo-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRDTLJNVCGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


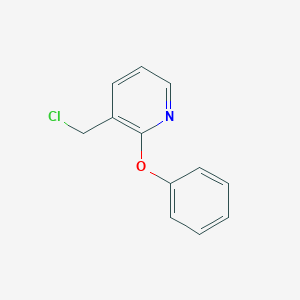
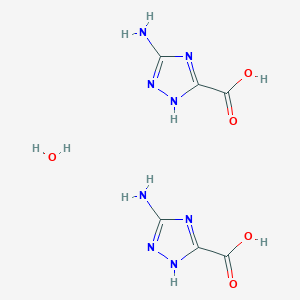
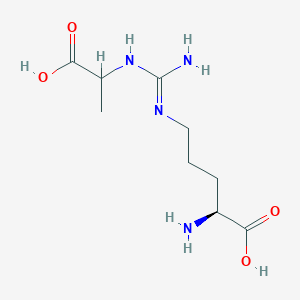
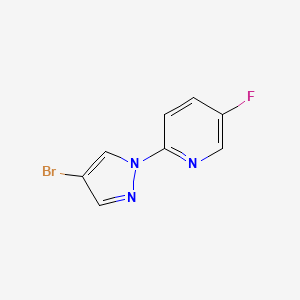
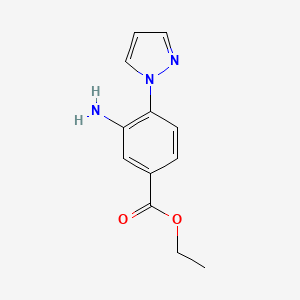
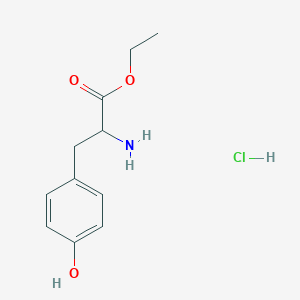


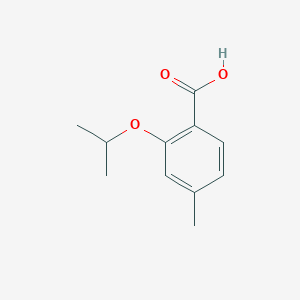
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
